molecular formula C18H21FN2O4S2 B2664409 N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide CAS No. 941945-05-7

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide

Cat. No. B2664409
CAS RN: 941945-05-7
M. Wt: 412.49
InChI Key: MLLHQAIVVDGFFI-UHFFFAOYSA-N
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Description

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide, also known as QS11, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer research.

Scientific Research Applications

Fuel Cell Applications

A series of sulfonated poly(arylene ether sulfone)s (SPEs) block copolymers containing fluorenyl groups were synthesized for potential use in fuel-cell applications. These materials showed promising properties, including high proton conductivity and mechanical strength, making them suitable as membrane materials in fuel cells (Bae, Miyatake, & Watanabe, 2009).

Antimicrobial Evaluation

New N-sulfonates containing pyridyl, quinolyl, and isoquinolyl functional groups were synthesized and evaluated for their antimicrobial and antifungal activities. Some compounds showed high activity against both Gram-positive and Gram-negative bacteria, as well as tested fungi, indicating their potential in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Antitumor Applications

Compounds synthesized through the interaction of 2-iodoaniline or 5-fluoro-2-iodoaniline with arylsulfonyl chlorides, followed by Sonogashira couplings, showed selective in vitro inhibition of cancer cell lines of colon and renal origin. This demonstrates the potential of sulfonamide derivatives in antitumor therapies (McCarroll et al., 2007).

Ion Recognition and Environmental Sensing

Sulfonamido-substituted phenylethylidene-3,4-dihydro-1H-quinoxalin-2-one derivatives were investigated for their selectivity toward Cu2+ ions, demonstrating potential applications in environmental sensing and analysis due to their high selectivity and reversible binding properties (Korin et al., 2011).

Advanced Synthesis Techniques

Studies on the synthesis and conversions of substituted o-[(trimethylsilyl)methyl]benzyl-p-tolyl sulfones to o-quinodimethanes have explored new methodologies in organic synthesis, offering insights into the creation of complex organic molecules with potential applications across various fields of chemistry (Lenihan & Shechter, 1999).

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-13(2)26(22,23)20-16-8-5-14-4-3-11-21(18(14)12-16)27(24,25)17-9-6-15(19)7-10-17/h5-10,12-13,20H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLHQAIVVDGFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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